Aldose Reductase Inhibitory Potential: 4,7-Dichloro Scaffold Delivers Nanomolar Affinity
A derivative bearing the 4,7-dichlorobenzothiazole core (CHEMBL282263) exhibits an IC₅₀ of 20 nM against human placental aldose reductase (AKR1B1), establishing the 4,7-dichloro substitution pattern as a key pharmacophore for nanomolar-level enzyme inhibition [1]. The target compound 4,7-dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole provides the identical 4,7-dichlorobenzothiazole scaffold required for this activity, enabling further derivatization at the 2-position to optimize potency and selectivity.
| Evidence Dimension | Aldose reductase inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = Not directly reported; provides core scaffold |
| Comparator Or Baseline | CHEMBL282263 (4,7-dichlorobenzothiazole derivative): IC₅₀ = 20 nM |
| Quantified Difference | Scaffold demonstrates nanomolar inhibitory potential |
| Conditions | Human placental aldose reductase assay with glyceraldehyde substrate |
Why This Matters
The 4,7-dichlorobenzothiazole core is a validated pharmacophore for aldose reductase inhibition, supporting procurement for diabetes complication and related metabolic disease research programs.
- [1] BindingDB. BDBM50009801 (CHEMBL282263): [3-(4,7-Dichloro-benzothiazol-2-ylmethyl)-4-oxo-3,4-dihydro-phthalazin-1-yl]-acetic acid. IC₅₀ = 20 nM for human placental aldose reductase (AKR1B1). View Source
